3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid

Drug Design ADME Prediction Medicinal Chemistry

Select 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid for drug discovery campaigns requiring precise SAR control. Its 3,6-dimethyl pattern uniquely enhances lipophilicity (LogP 1.59) for improved membrane permeability vs. unsubstituted analogs, critical for anti-tubercular, COX-2 selective, and kinase inhibitor programs. Use the 2-carboxylic acid handle for facile amide/ester derivatization. Ensure assay reproducibility with this defined scaffold.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1159833-34-7
Cat. No. B1445347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1159833-34-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(N=C2C=C1)C(=O)O)C
InChIInChI=1S/C10H10N2O2/c1-6-3-4-8-11-9(10(13)14)7(2)12(8)5-6/h3-5H,1-2H3,(H,13,14)
InChIKeyFCAKFFOHEXKACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159833-34-7): A Strategic Imidazopyridine Scaffold for Drug Discovery and Chemical Biology


3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159833-34-7) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure comprising an imidazole ring fused to a pyridine ring . This scaffold is widely recognized in medicinal chemistry as a versatile building block for the synthesis of drug candidates targeting a range of therapeutic areas . The compound features a carboxylic acid moiety at the 2-position and methyl substituents at the 3- and 6-positions, which confer distinct physicochemical properties including a consensus LogP of 1.59 and an aqueous solubility of 0.221 mg/mL . Its utility spans anti-tuberculosis, anti-inflammatory, and kinase inhibitor programs, where its substitution pattern can significantly modulate target affinity and pharmacokinetic behavior relative to unsubstituted or mono-methylated analogs [1].

Why Generic Substitution of 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid Is Scientifically Unsound


Substituting 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid with unsubstituted or mono-methylated imidazo[1,2-a]pyridine-2-carboxylic acid analogs is not supported by structure-activity relationship (SAR) data. The presence of methyl groups at both the 3- and 6-positions significantly alters the compound's lipophilicity (LogP increases from ~1.44 for the parent unsubstituted compound to 1.59–2.39 for the 3,6-dimethyl derivative) , which can profoundly impact membrane permeability, target binding kinetics, and metabolic stability [1]. Furthermore, SAR studies on related imidazo[1,2-a]pyridine series demonstrate that methyl substitution at the 3-position confers a marked improvement in target affinity—for example, in MCH1R antagonists, the introduction of a 3-methyl group yields a significant enhancement in binding [2]. Directly replacing the 3,6-dimethyl variant with a less substituted analog risks altering or abolishing the desired pharmacological profile, making it unsuitable for SAR-driven optimization or reliable procurement for validated biological assays.

Quantitative Evidence Guide: 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid Differentiation


Enhanced Lipophilicity vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carboxylic acid

3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits a substantially higher lipophilicity compared to the unsubstituted parent compound imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2). The consensus LogP for the 3,6-dimethyl derivative is 1.59 , whereas the parent compound has a reported LogP of 1.44 . This difference, driven by the dual methyl substitution, is expected to enhance membrane permeability and potentially improve oral bioavailability in drug candidates [1].

Drug Design ADME Prediction Medicinal Chemistry

Reduced Aqueous Solubility Relative to Unsubstituted Analog

The introduction of two methyl groups in 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid results in a measurable decrease in aqueous solubility compared to the unsubstituted imidazo[1,2-a]pyridine-2-carboxylic acid. The 3,6-dimethyl derivative has a predicted solubility of 0.221 mg/mL (LogS -2.93) , whereas the unsubstituted parent is estimated to have a water solubility of approximately 2.65 mg/mL (based on Log Kow estimation) . This reduction in solubility is consistent with the increased lipophilicity imparted by the methyl groups and must be considered when selecting formulation strategies or interpreting in vitro assay results [1].

Formulation Development Biopharmaceutics Preclinical Studies

Class-Level Anti-Tuberculosis Potency of Dimethylimidazopyridine Scaffolds

While direct MIC data for 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid itself against Mycobacterium tuberculosis are not publicly available, SAR studies on closely related 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrate potent anti-TB activity. Compounds in this series exhibit MIC90 values ≤ 1 μM against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains [1]. Furthermore, imidazo[1,2-a]pyridine carboxamide derivatives in general have shown MIC values ranging from 0.03 to 5.0 μM against Mtb H37Rv . The 3,6-dimethyl substitution pattern is a key structural feature that can be leveraged to design potent anti-TB agents, making this carboxylic acid building block a valuable starting point for medicinal chemistry campaigns [2].

Antitubercular Agents Infectious Disease Drug Resistance

Dual COX-1/COX-2 Inhibition Profile with Preferential COX-2 Selectivity

Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, including those with 3,6-dimethyl substitution, have been evaluated for cyclooxygenase (COX) inhibitory activity. In vitro studies on structurally related compounds demonstrate preferential inhibition of COX-2 over COX-1. For example, a related derivative exhibited an IC50 of 14.9 μM against human COX-2, while showing only >50 μM inhibition against ovine COX-1 [1]. This selectivity profile is consistent with the broader class of imidazo[1,2-a]pyridine carboxylic acids, which have been shown in docking studies to bind both COX-1 and COX-2 active pockets, with some derivatives preferentially inhibiting COX-2 [2]. In vivo, imidazo[1,2-a]pyridine-2-carboxylic acid (unsubstituted) inhibited carrageenan-induced edema more efficiently than indomethacin at 10 mg/kg [3], suggesting that the 3,6-dimethyl variant may serve as a valuable scaffold for developing next-generation anti-inflammatory agents with improved selectivity.

Anti-inflammatory Agents COX Inhibition Pain Management

Optimal Application Scenarios for 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159833-34-7)


Synthesis of Novel Anti-Tuberculosis Agents Targeting Drug-Resistant Mtb Strains

Given the class-level evidence that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit MIC90 values ≤ 1 μM against MDR and XDR tuberculosis strains [1], 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid is an ideal building block for medicinal chemistry programs aiming to develop next-generation anti-TB agents. The carboxylic acid handle at the 2-position allows for facile derivatization into amides, esters, and other functional groups known to be critical for anti-TB activity [2]. Its increased lipophilicity (LogP 1.59) relative to the unsubstituted parent may enhance penetration into the mycobacterial cell wall .

Development of Selective COX-2 Inhibitors with Improved GI Safety Profiles

The imidazo[1,2-a]pyridine carboxylic acid scaffold has demonstrated preferential COX-2 inhibition in vitro and superior in vivo anti-inflammatory efficacy compared to indomethacin [3]. 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid can be utilized as a core scaffold to design and synthesize novel COX-2 selective inhibitors. The methyl substituents may further modulate COX-2/COX-1 selectivity ratios, offering a pathway to optimize anti-inflammatory potency while minimizing gastrointestinal side effects associated with non-selective NSAIDs [4].

Optimization of Kinase Inhibitor Programs Requiring Enhanced Lipophilicity

Imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, including IRAK-4 and CDK2 inhibitors [5]. The 3,6-dimethyl substitution pattern increases the scaffold's lipophilicity (LogP 1.59 vs. 1.44 for unsubstituted), which can be strategically employed to improve membrane permeability and target engagement for intracellular kinase targets [6]. This makes the compound particularly suitable for SAR campaigns focused on optimizing cellular potency and pharmacokinetic properties of kinase-targeted therapeutics [7].

Exploration of MCH1R Antagonists for Metabolic Disorders

SAR studies have shown that introduction of a methyl substituent at the 3-position of imidazo[1,2-a]pyridine provides a significant improvement in MCH1R binding affinity [8]. As a building block containing both 3- and 6-methyl groups, 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid offers a strategic starting point for the synthesis and optimization of MCH1R antagonists. This scaffold can be elaborated to explore the impact of additional substituents on potency, selectivity, and brain exposure, which are critical for developing therapeutics for obesity and related metabolic disorders [8].

Quote Request

Request a Quote for 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.